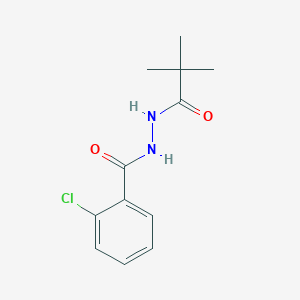
N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Vue d'ensemble
Description
N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DMMDA-2, is a synthetic psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and is a derivative of the popular psychedelic drug, mescaline. DMMDA-2 has gained attention in recent years due to its potential therapeutic applications in the field of psychiatry.
Mécanisme D'action
N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It has been shown to have a higher affinity for this receptor than other psychoactive drugs such as LSD and psilocybin. Activation of the 5-HT2A receptor leads to an increase in serotonin levels in the brain, which is associated with a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It also has the potential to cause hallucinations and altered states of consciousness. However, the exact effects of this compound on the body are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for use in lab experiments. It has a unique mechanism of action that targets specific receptors in the brain, making it a useful tool for studying the effects of serotonin on the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and skilled chemists. Additionally, the effects of this compound on the body are not fully understood, which can make it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of research is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of research is its potential use in the field of neuroscience. This compound has a unique mechanism of action that targets specific receptors in the brain, making it a useful tool for studying the effects of serotonin on the brain. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential for addiction.
Applications De Recherche Scientifique
N-(2,5-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been the subject of several scientific studies in recent years due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. Studies have shown that this compound has a unique mechanism of action that targets specific receptors in the brain, leading to a reduction in symptoms of depression and anxiety.
Propriétés
IUPAC Name |
(Z)-1-(2,5-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-14-20(25-2)8-9-21(19)26-3/h4-9,14-15H,10-13,16H2,1-3H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVSGNHGWEPSX-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889981.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889988.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]acrylonitrile](/img/structure/B3890003.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890005.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylethanamine](/img/structure/B3890007.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890023.png)
![N-[4-(diethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3890036.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3890056.png)
